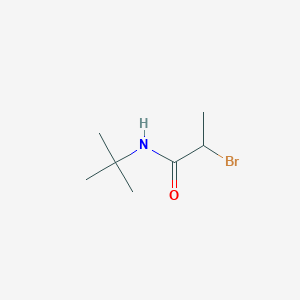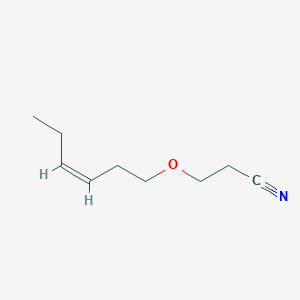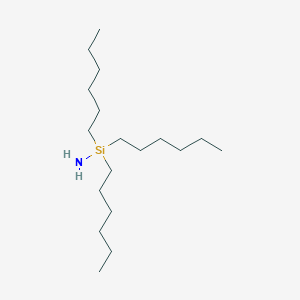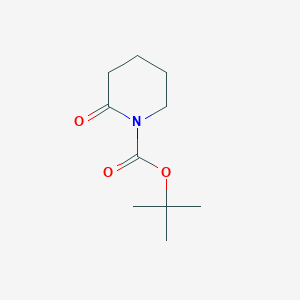
2-Bromo-N-(tert-butyl)propanamide
Overview
Description
2-Bromo-N-(tert-butyl)propanamide is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. This compound is widely used in the synthesis of various organic compounds and has several potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 2-Bromo-N-(tert-butyl)propanamide is not well understood. However, it is believed to act as a nucleophile in organic reactions. The bromine atom in the molecule is highly reactive and can undergo substitution reactions with other molecules.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Bromo-N-(tert-butyl)propanamide. However, it is not used as a drug and is not intended for human consumption. Therefore, any potential effects on the human body are not relevant.
Advantages And Limitations For Lab Experiments
2-Bromo-N-(tert-butyl)propanamide has several advantages as a reagent in organic synthesis. It is readily available, relatively inexpensive, and easy to handle. It can be used in a wide range of reactions and has good selectivity and yield. However, it also has some limitations. It is sensitive to air and moisture and should be stored in a dry and inert atmosphere. It can also be toxic and should be handled with care.
Future Directions
There are several potential future directions for the use of 2-Bromo-N-(tert-butyl)propanamide in scientific research. One possible direction is the synthesis of new drug molecules and natural products. This compound can also be used in the development of new materials and catalysts. Additionally, further research can be conducted to understand the mechanism of action and potential applications of this compound in organic synthesis.
Conclusion:
2-Bromo-N-(tert-butyl)propanamide is a widely used reagent in organic synthesis. It has several potential applications in scientific research and can be used in the synthesis of various organic compounds. While there is limited information available on the biochemical and physiological effects of this compound, it has several advantages and limitations for lab experiments. Further research can be conducted to explore the potential applications of this compound in organic synthesis and other areas of scientific research.
Synthesis Methods
2-Bromo-N-(tert-butyl)propanamide is synthesized by the reaction of 2-bromo-2-methylpropanoic acid with tert-butylamine. The reaction is carried out in the presence of a catalyst such as triethylamine or N,N-dimethylformamide (DMF). The reaction proceeds via the formation of an intermediate, which is then converted to the final product by the addition of a base such as sodium hydroxide or potassium hydroxide.
Scientific Research Applications
2-Bromo-N-(tert-butyl)propanamide is used in scientific research for the synthesis of various organic compounds. It is commonly used in the synthesis of amides, esters, and other nitrogen-containing compounds. This compound has also been used in the synthesis of drug molecules and natural products.
properties
IUPAC Name |
2-bromo-N-tert-butylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO/c1-5(8)6(10)9-7(2,3)4/h5H,1-4H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGVEEBOYNWWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931609 | |
| Record name | 2-Bromo-N-tert-butylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(tert-butyl)propanamide | |
CAS RN |
94318-80-6, 142713-66-4 | |
| Record name | 2-Bromo-N-(1,1-dimethylethyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94318-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-tert-butylpropanamide, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142713664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-N-tert-butylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-N-TERT-BUTYLPROPANAMIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4306Y6Z29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)



![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)







